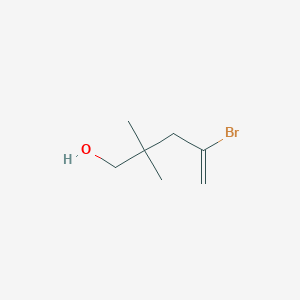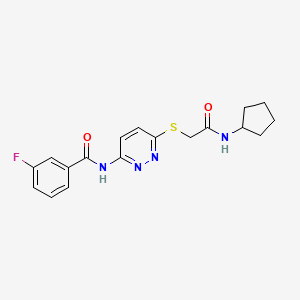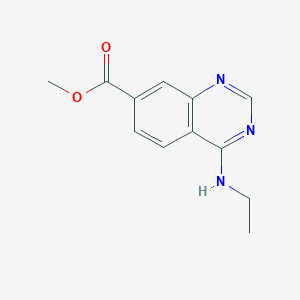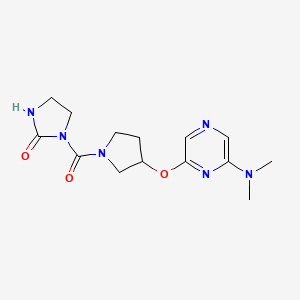
4-(2-羟乙基)-3-甲基吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylmorpholin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H15NO2 It is a derivative of morpholine, a heterocyclic amine, and features a methyl group at the 3-position and an ethanol group at the 1-position
科学研究应用
2-(3-Methylmorpholin-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a solvent in various industrial processes.
作用机制
Target of Action
2-(3-Methylmorpholin-4-yl)ethanol primarily targets the central nervous system (CNS). This compound interacts with neurotransmitter receptors, particularly those involved in the modulation of synaptic transmission. The primary targets include gamma-aminobutyric acid (GABA) receptors and N-methyl-D-aspartate (NMDA) receptors, which play crucial roles in inhibitory and excitatory neurotransmission, respectively .
Mode of Action
2-(3-Methylmorpholin-4-yl)ethanol binds to GABA receptors, enhancing the inhibitory effects of GABA, which leads to a calming effect on neuronal activity. Additionally, it modulates NMDA receptors, reducing excitatory neurotransmission. This dual action helps in balancing the excitatory and inhibitory signals in the CNS, contributing to its therapeutic effects .
Biochemical Pathways
The interaction of 2-(3-Methylmorpholin-4-yl)ethanol with GABA and NMDA receptors affects several biochemical pathways. By enhancing GABAergic activity, it promotes the opening of chloride channels, leading to hyperpolarization of neurons and decreased neuronal excitability. Conversely, its modulation of NMDA receptors inhibits calcium influx, reducing excitatory neurotransmission. These actions collectively stabilize neuronal activity and prevent overexcitation .
Pharmacokinetics
The pharmacokinetics of 2-(3-Methylmorpholin-4-yl)ethanol involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is rapidly absorbed in the gastrointestinal tract. It is widely distributed throughout the body, including the CNS. Metabolism primarily occurs in the liver, where it undergoes biotransformation to active and inactive metabolites. The compound and its metabolites are excreted mainly via the kidneys. These pharmacokinetic properties ensure adequate bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 2-(3-Methylmorpholin-4-yl)ethanol include enhanced inhibitory neurotransmission and reduced excitatory neurotransmission. At the molecular level, this results in the stabilization of neuronal membranes and prevention of excessive neuronal firing. Cellularly, it leads to a decrease in neuronal excitability and an overall calming effect on the CNS, which can be beneficial in conditions characterized by hyperexcitability .
Action Environment
The action of 2-(3-Methylmorpholin-4-yl)ethanol can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, changes in pH can affect the ionization state of the compound, altering its binding affinity to receptors. Temperature variations can influence its stability and metabolism. Additionally, the presence of other drugs or compounds can lead to interactions that may enhance or inhibit its efficacy. Understanding these environmental factors is crucial for optimizing the therapeutic use of 2-(3-Methylmorpholin-4-yl)ethanol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylmorpholin-4-yl)ethan-1-ol typically involves the reaction of morpholine with ethylene oxide, followed by methylation at the 3-position. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The process can be summarized as follows:
Reaction of Morpholine with Ethylene Oxide: Morpholine reacts with ethylene oxide to form 2-(morpholin-4-yl)ethanol.
Methylation: The resulting 2-(morpholin-4-yl)ethanol is then methylated at the 3-position using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of 2-(3-Methylmorpholin-4-yl)ethan-1-ol follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, is common in industrial settings.
化学反应分析
Types of Reactions
2-(3-Methylmorpholin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halides, esters.
相似化合物的比较
2-(3-Methylmorpholin-4-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-(4-Methylmorpholin-3-yl)ethan-1-ol: Similar structure but with the methyl group at the 4-position.
2-(2-Methylmorpholin-4-yl)ethan-1-ol: Methyl group at the 2-position.
2-(Morpholin-4-yl)ethan-1-ol: Lacks the methyl group.
Uniqueness
The unique positioning of the methyl group at the 3-position in 2-(3-Methylmorpholin-4-yl)ethan-1-ol imparts distinct chemical and physical properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
IUPAC Name |
2-(3-methylmorpholin-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7-6-10-5-3-8(7)2-4-9/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSZZNXKPVGIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559414.png)
![Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate](/img/structure/B2559415.png)

![2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2559417.png)
![N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2559423.png)



![1-(1,2-Dihydroacenaphthylen-5-yl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2559428.png)

![4-(6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2559432.png)

![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2559435.png)

